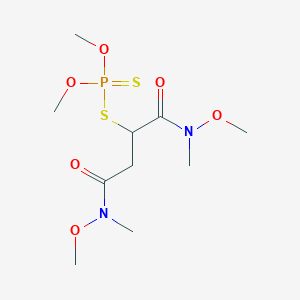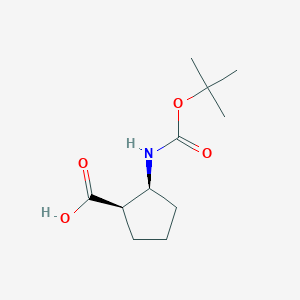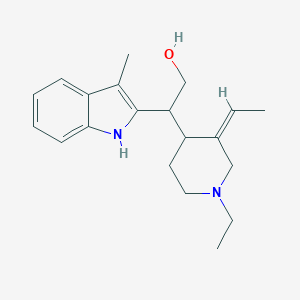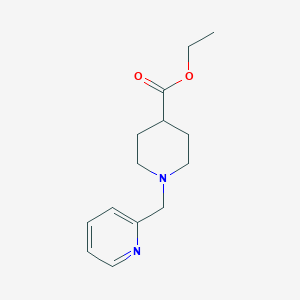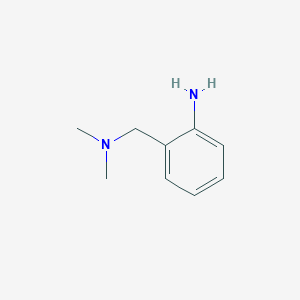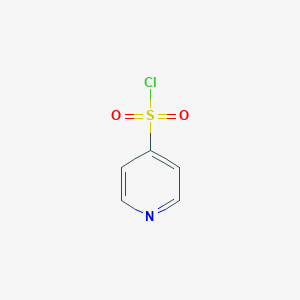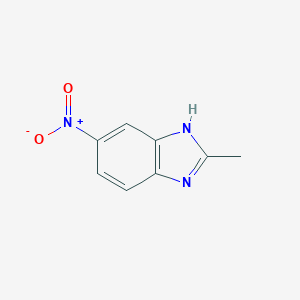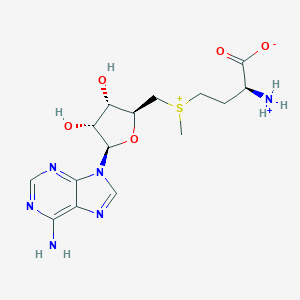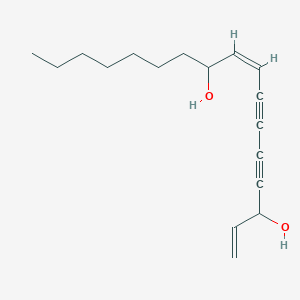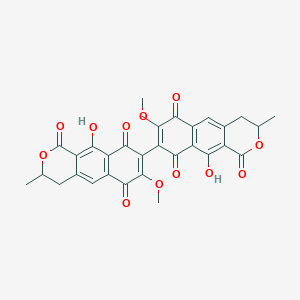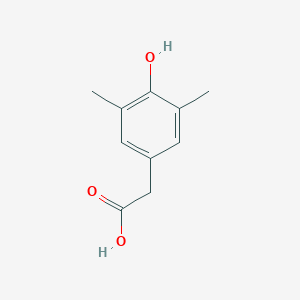
2-(4-Hydroxy-3,5-dimethylphenyl)acetic acid
Vue d'ensemble
Description
“2-(4-Hydroxy-3,5-dimethylphenyl)acetic acid” is a carboxylic acid . Its molecular formula is C10H12O3 .
Molecular Structure Analysis
The molecular structure of “2-(4-Hydroxy-3,5-dimethylphenyl)acetic acid” consists of a benzene ring with two methyl groups and one hydroxyl group attached. An acetic acid group is also attached to the benzene ring .Physical And Chemical Properties Analysis
“2-(4-Hydroxy-3,5-dimethylphenyl)acetic acid” is a solid at room temperature . Other physical and chemical properties such as density, boiling point, and refractive index have not been determined .Applications De Recherche Scientifique
Synthesis and Characterization
A series of 1,3,5-triaryl-2-pyrazolines was synthesized, involving the use of glacial acetic acid and (3,4-dimethylphenyl)hydrazine hydrochloride. The synthesized compounds exhibited fluorescence properties when irradiated with ultraviolet radiation, suggesting applications in materials science for fluorescence-based technologies (Hasan, Abbas, & Akhtar, 2011).
Chemical Interactions
Research on the interaction of 2,6-dimethylphenol and tropylium salts conducted in acetic acid solution led to the formation of cycloheptatriene and derivatives. This study provides insight into the mechanisms of chemical reactions involving acetic acid and dimethylphenol derivatives, highlighting their utility in organic synthesis and chemical research (Helden, Borg, & Bickel, 2010).
Polymorphism and Porosity
Investigations into the polymorphism and porosity of certain compounds, including 4-[(4-hydroxy-3,5-dimethylphenyl)(5-methyl-1H-imidazol-4-yl)methyl]-2,6-dimethylphenol, revealed two polymorphs: a non-porous and a porous form. This study explores the structural aspects and potential applications in materials science, particularly in the development of porous materials and sensors (Nath & Baruah, 2013).
Host for Anions
Research on imidazole-based bisphenol and its salts with dicarboxylic and mineral acids demonstrated the compound's ability to structure the crystal packing through electrostatic and weak interactions. Such studies are crucial for understanding molecular interactions and designing materials for specific chemical applications (Nath & Baruah, 2012).
Metal-Organic Frameworks
Novel dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks were synthesized, showing selective sensitivity to benzaldehyde-based derivatives. This suggests their potential as fluorescence sensors for chemical detection and analysis (Shi, Zhong, Guo, & Li, 2015).
Propriétés
IUPAC Name |
2-(4-hydroxy-3,5-dimethylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-6-3-8(5-9(11)12)4-7(2)10(6)13/h3-4,13H,5H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RINPNKCWFHYQHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10588001 | |
| Record name | (4-Hydroxy-3,5-dimethylphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10588001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Hydroxy-3,5-dimethylphenyl)acetic acid | |
CAS RN |
1989-73-7 | |
| Record name | (4-Hydroxy-3,5-dimethylphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10588001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

